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molecular formula C11H14INO3 B8392176 N-(2,2-dimethoxyethyl)-4-iodobenzamide

N-(2,2-dimethoxyethyl)-4-iodobenzamide

Cat. No. B8392176
M. Wt: 335.14 g/mol
InChI Key: FKSHNXIYANGOFX-UHFFFAOYSA-N
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Patent
US06313308B1

Procedure details

Under an inert atmosphere, methanesulfonic acid (141 g, 1.46 mol) was added to a mixture of amide acetal (25 g, 74.6 mmol) and phosphorus pentoxide (25 g, 176 mmol). The reaction mixture was heated at 140° C. for about 12 hours. The reaction mixture was cooled to 0° C. and 150 mL of water was added while maintaining the reaction temperature below 40° C. The pH of the reaction mixture was adjusted to 12.5-13 with 50% sodium hydroxide and the reaction mixture was heated at ca. 45° C. to hydrolyze the carcinogenic byproduct methyl methanesulfonate. The reaction mixture was cooled to ambient temperature and 100 mL of tetrahydrofuran was added. The pH was adjusted to 5 with concentrated hydrochloric acid and the layers were separated. The spent aqueous phase was extracted twice with 100 mL of acetone. The rich organic extracts were combined and 200 mL of water was added to effect crystallization. The crystal slurry was filtered, washed and dried in vacuo at <50° C., to give 17 g (84 M %, HPLC area % >99) of the title compound.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.CO[CH:8]([O:20]C)[CH2:9][NH:10][C:11](=O)[C:12]1[CH:17]=[CH:16][C:15]([I:18])=[CH:14][CH:13]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+].CS(OC)(=O)=O.Cl>O1CCCC1.O>[I:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]2[O:20][CH:8]=[CH:9][N:10]=2)=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
COC(CNC(C1=CC=C(C=C1)I)=O)OC
Name
Quantity
25 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at ca. 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The spent aqueous phase was extracted twice with 100 mL of acetone
ADDITION
Type
ADDITION
Details
200 mL of water was added to effect crystallization
FILTRATION
Type
FILTRATION
Details
The crystal slurry was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in vacuo at <50° C.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C=1OC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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